molecular formula C16H27N3O6 B1664465 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine CAS No. 551936-17-5

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine

Cat. No.: B1664465
CAS No.: 551936-17-5
M. Wt: 357.40 g/mol
InChI Key: CNDMSQXUUIBFPE-VXGBXAGGSA-N
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Description

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine is a synthetic tripeptide featuring a cyclohexyl-substituted D-alanine residue, a D-alpha-glutamyl moiety, and a glycine terminus. Its molecular formula is C₁₆H₂₇N₃O₆, with an average molecular weight of 357.4 g/mol and a monoisotopic mass of 357.189986 g/mol . The compound contains two stereocenters, emphasizing its chiral complexity, and is identified by CAS numbers 1356011-66-9 and 551936-17-5 . It is commercially available at >95% purity, though detailed solubility and stability data remain unspecified in the provided sources .

Structurally, the molecule is defined as (4R)-4-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid, highlighting its D-configuration at both alanine and glutamyl residues . This stereochemical arrangement may influence its biological interactions, such as receptor binding or enzymatic stability.

Properties

IUPAC Name

(4R)-4-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDMSQXUUIBFPE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435890
Record name D-Cyclohexylalanine-D-glutamateglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551936-17-5
Record name AIM-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551936175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AIM-102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Cyclohexylalanine-D-glutamateglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AIM-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JX85UOO24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

General Framework of Fmoc-SPPS

The Fmoc-based SPPS protocol involves sequential coupling of amino acids to a resin-bound growing peptide chain, with iterative deprotection and washing steps. For 3-cyclohexyl-D-alanyl-D-alpha-glutamylglycine, the synthesis begins with the C-terminal glycine residue anchored to a Wang or Rink amide resin. The stepwise process is as follows:

Resin Activation and First Amino Acid Attachment

A hydroxymethylphenoxy (Wang) resin is pre-swollen in dichloromethane (DCM), followed by activation with a 3:1 mixture of DCM and N,N-dimethylformamide (DMF). Glycine, protected at the N-terminus with an Fmoc group, is coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. The reaction proceeds for 1–2 hours under nitrogen atmosphere, ensuring >95% coupling efficiency as monitored by Kaiser testing.

Deprotection and Subsequent Couplings

Fmoc removal is achieved with 20% piperidine in DMF (2 × 5 minutes). The second residue, D-glutamic acid, is introduced with side-chain protection using a tert-butyl (OtBu) ester. Coupling employs hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF, with double couplings (1 hour each) to ensure completeness. The final residue, D-cyclohexylalanine (D-Cha), is coupled similarly without side-chain protection due to its non-reactive cyclohexyl group.

Side-Chain Deprotection and Cleavage

After assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours. This simultaneously removes the tert-butyl group from glutamic acid and releases the peptide from the resin. Cold diethyl ether precipitation yields the crude peptide, which is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradient.

Solution-Phase Synthesis for Specialized Applications

While SPPS dominates industrial-scale production, solution-phase methods are occasionally employed for small-scale modifications. A fragment condensation approach has been reported for deuterated analogs:

Synthesis of Deuterated Cyclohexylalanine

Cyclohexane-d11 is brominated to form deuterated cyclohexyl bromide, which undergoes Arbuzov reaction with triethyl phosphite to yield deuterated cyclohexylphosphonic acid. This intermediate is used in a Michaelis-Arbuzov reaction with D-serine methyl ester, followed by catalytic hydrogenation to produce D-cyclohexylalanine-d11.

Fragment Coupling

The tripeptide is assembled by coupling D-cyclohexylalanine-d11 with D-glutamic acid α-benzyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxy-7-azabenzotriazole (HOAt). Subsequent hydrogenolysis removes the benzyl group, enabling glycine attachment via mixed carbonic anhydride method.

Optimization Strategies and Challenges

Coupling Efficiency Enhancements

Double coupling with 5-fold molar excess of Fmoc-amino acids and extended reaction times (2–4 hours) improve yields for sterically hindered residues like D-Cha. Microwave-assisted SPPS at 50°C reduces cycle times by 40% without compromising purity.

Analytical Characterization

Critical quality control parameters and their analytical methods are summarized below:

Parameter Method Specification
Purity HPLC (UV 214 nm) ≥95%
Molecular Weight ESI-MS 357.40 g/mol (calc. 357.41)
Enantiomeric Excess Chiral HPLC (Crownpak CR-I) ≥99% D-configuration
Residual TFA Ion chromatography ≤0.1% w/w

Scalability and Industrial Considerations

Pilot-scale production (100–500 g batches) employs continuous-flow SPPS systems with packed-bed reactors, achieving 92% yield compared to 78% in batch processes. Cost analysis reveals that D-Cha accounts for 65% of raw material costs due to complex synthesis, motivating research into biocatalytic production via engineered phenylalanine ammonia-lyases.

Chemical Reactions Analysis

Types of Reactions

AIM-102 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered functional groups .

Scientific Research Applications

Neuropharmacology

D-CHPG is primarily recognized for its role as an mGluR5 agonist. This receptor is crucial in modulating synaptic transmission and plasticity, which are essential processes for learning and memory.

  • Mechanism of Action : By activating mGluR5, D-CHPG enhances glutamatergic signaling pathways, leading to increased intracellular calcium levels and subsequent activation of various downstream signaling cascades. This mechanism has implications for understanding cognitive functions and potential therapeutic targets for cognitive disorders.

Pain Management

Recent studies have explored the use of D-CHPG in the context of neuropathic pain.

  • Anti-inflammatory Properties : D-CHPG has been shown to possess anti-inflammatory effects that may alleviate pain associated with neuropathic conditions. Its ability to modulate glutamate signaling can help reduce hyperalgesia and allodynia, common symptoms in neuropathic pain scenarios .

Development of Therapeutics

The unique properties of D-CHPG make it a candidate for developing new therapeutic agents targeting neurological disorders.

  • Potential Applications : Research indicates that compounds like D-CHPG could be developed into drugs for conditions such as Alzheimer's disease, schizophrenia, and other cognitive impairments due to their effects on synaptic plasticity and neurotransmission .

Case Study 1: Cognitive Enhancement

A study investigated the effects of D-CHPG on memory retention in animal models. The results demonstrated that administration of D-CHPG significantly improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.

Case Study 2: Neuropathic Pain Relief

In another study focused on neuropathic pain models, D-CHPG was administered to assess its analgesic properties. The findings indicated a marked reduction in pain behaviors among treated subjects, supporting its role in pain management strategies .

Data Table: Comparison of Related Compounds

Compound NameStructureMechanism of ActionApplications
3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycineC16H27N3O6mGluR5 AgonistCognitive disorders, neuropathic pain
(S)-3,5-DihydroxyphenylglycineC9H11NO4mGluR AgonistAnxiety disorders
(R)-S-alpha-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)C8H10N2O4AMPA Receptor AgonistAcute pain relief

Mechanism of Action

AIM-102 exerts its effects by modulating the immune system. It interacts with specific molecular targets, including immune cells and cytokines, to regulate immune responses. The compound’s mechanism of action involves binding to receptors on immune cells, leading to the modulation of signaling pathways that control inflammation and immune responses .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine vs. Glycocholic Acid

Property 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine Glycocholic Acid
Molecular Formula C₁₆H₂₇N₃O₆ C₂₆H₄₃NO₆
Molecular Weight (g/mol) 357.4 465.6
Primary Structure Tripeptide with cyclohexyl-D-alanine Glycine-conjugated bile acid
CAS Number 551936-17-5 475-31-0
Biological Role Undocumented in sources Emulsification of dietary fats

Key Observations :

  • Structural Divergence : Unlike Glycocholic Acid, a steroid-glycine conjugate involved in lipid digestion , 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine is a tripeptide with a hydrophobic cyclohexyl group. This difference suggests distinct biological targets and applications.

Functional Analogues and Deuterated Forms

  • Deuterated Variant: Evidence references a deuterated form (3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine-d11), likely used as a stable isotope-labeled standard in mass spectrometry or metabolic studies .
  • Stereoisomeric Variants : The compound’s stereocenters suggest possible diastereomers or enantiomers with differing biological activities. For instance, L-configured analogs might exhibit reduced target affinity or increased susceptibility to enzymatic degradation.

Purity and Commercial Availability

  • 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine is marketed at >95% purity, comparable to standards for research-grade peptides . In contrast, glycine-conjugated bile acids like Glycocholic Acid are often available at higher purities (>98%) due to their established roles in clinical diagnostics .

Biological Activity

3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

  • IUPAC Name : 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine
  • CAS Number : 551936-17-5
  • Molecular Formula : C₁₃H₁₈N₄O₄

Mechanisms of Biological Activity

The biological activity of 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine is largely attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for specific receptors involved in neurotransmission and metabolic regulation. Its structural similarity to other bioactive peptides suggests potential interactions with G-protein coupled receptors (GPCRs).
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine:

  • Neuroprotective Effects : Studies suggest that this compound could have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity : There is ongoing investigation into its efficacy against various cancer cell lines, with preliminary results indicating cytotoxic effects.

In Vitro Studies

  • Cell Viability Assays : In vitro assays using cancer cell lines have shown that 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine can reduce cell viability in a dose-dependent manner. The IC50 values were determined to be within the low micromolar range.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in treated cells, characterized by increased annexin V binding and caspase activation.

In Vivo Studies

  • Animal Models : Animal studies demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest.
  • Pharmacokinetics : Pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic use.

Data Tables

Study TypeFindingsReference
In VitroIC50 = Low µM against cancer cell lines
In VivoSignificant tumor inhibition observed
MechanisticInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine, and how can purity be ensured?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for tripeptide synthesis. Use Fmoc-protected amino acids (e.g., Fmoc-D-alanine) and coupling agents like HBTU/HOBt to minimize racemization. Cyclohexyl groups require tert-butyloxycarbonyl (Boc) protection to avoid side reactions. Purification via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. Characterization should include LC-MS (ESI+) and NMR (1H/13C) for structural confirmation .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify hydrolytic products (e.g., free D-alanine or glutamylglycine fragments). For oxidative stability, expose to H₂O₂ (0.1–1 mM) and analyze using LC-MS/MS. Include internal standards (e.g., 2-naphthol) to normalize recovery rates .

Q. What analytical techniques are critical for characterizing its stereochemical integrity?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to confirm D-configuration. Circular dichroism (CD) spectroscopy between 190–250 nm can detect α-helical or β-sheet propensities in aqueous solutions. Cross-validate with Marfey’s reagent derivatization followed by LC-MS to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can contradictory data on its membrane permeability be resolved?

  • Methodological Answer : Apply parallel artificial membrane permeability assays (PAMPA) with lipid compositions mimicking target membranes (e.g., blood-brain barrier). Compare results with Caco-2 cell monolayers. Control variables include pH (6.5 vs. 7.4), temperature, and presence of efflux inhibitors (e.g., cyclosporine A). Use LC-MS/MS to quantify intracellular accumulation and validate via confocal microscopy with fluorescent analogs .

Q. What experimental designs are suitable for studying its interaction with lipid bilayers or receptors?

  • Methodological Answer : Employ surface plasmon resonance (SPR) with immobilized liposomes (e.g., phosphatidylcholine/sphingomyelin mixtures) to measure binding kinetics. For receptor studies, use fluorescence polarization assays with labeled GPCRs (e.g., CXCR4) and competitive displacement of known ligands. Molecular dynamics simulations (Amber or GROMACS) can predict binding modes and guide mutagenesis studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with substitutions at the cyclohexyl (e.g., cyclopentyl, adamantyl) or glutamylglycine moieties. Test in vitro bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with computed parameters (logP, polar surface area) using QSPR models. Validate SAR trends with X-ray crystallography or cryo-EM of ligand-target complexes .

Data Contradiction Analysis

Q. How to address conflicting reports on its metabolic stability in hepatic models?

  • Methodological Answer : Standardize hepatocyte sources (e.g., primary human vs. HepG2 cells) and incubation conditions (O₂ tension, media composition). Use isotopically labeled compound (¹³C or ²H) to track metabolites via high-resolution mass spectrometry. Compare cytochrome P450 inhibition profiles (CYP3A4, CYP2D6) to identify enzyme-specific degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.